3-Bromo-2-(dichloromethyl)phenol
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Overview
Description
3-Bromo-2-(dichloromethyl)phenol is an aromatic compound that belongs to the class of halogenated phenols It is characterized by the presence of a bromine atom at the third position, a dichloromethyl group at the second position, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)phenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(dichloromethyl)phenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(dichloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(dichloromethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-(dichloromethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dichloromethyl)phenol involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine and dichloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chlorophenol
- 2,4-Dichlorophenol
- 3-Bromo-4-methylphenol
Uniqueness
3-Bromo-2-(dichloromethyl)phenol is unique due to the presence of both bromine and dichloromethyl groups on the same aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
86006-43-1 |
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Molecular Formula |
C7H5BrCl2O |
Molecular Weight |
255.92 g/mol |
IUPAC Name |
3-bromo-2-(dichloromethyl)phenol |
InChI |
InChI=1S/C7H5BrCl2O/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7,11H |
InChI Key |
ZMKOFNZWQFZZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(Cl)Cl)O |
Origin of Product |
United States |
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